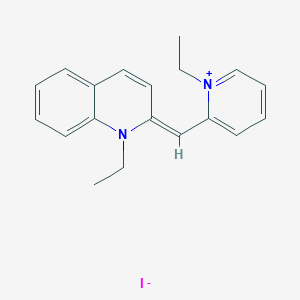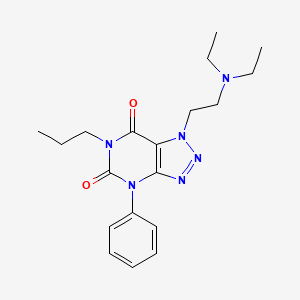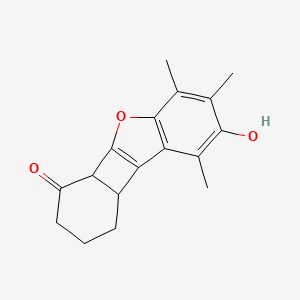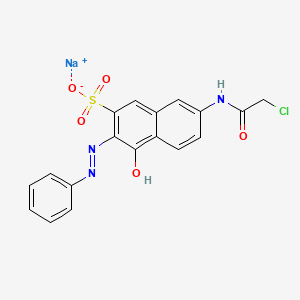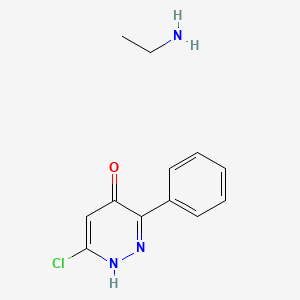
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride is a chemical compound with the molecular formula C20H23Cl2F3N2. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Isoquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Trifluoromethyl Group:
Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents like methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring, such as reducing nitro groups to amines.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, making it a useful tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in various applications, including the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The isoquinoline ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(3-pyridinyl)-, ethanedioate: This compound has a similar structure but with a pyridinyl group instead of a phenyl group.
3,4-Dihydro-N,N-dimethyl-1-(3-methylphenyl)-3-isoquinolineethanamine ethanedioate: This compound has a methyl group on the phenyl ring instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications, particularly in drug discovery and development.
Propiedades
Número CAS |
83658-79-1 |
|---|---|
Fórmula molecular |
C20H23Cl2F3N2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[1-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H21F3N2.2ClH/c1-25(2)12-11-15-13-14-7-3-4-8-16(14)19(24-15)17-9-5-6-10-18(17)20(21,22)23;;/h3-10,15H,11-13H2,1-2H3;2*1H |
Clave InChI |
MPWYIPZNFXHXCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


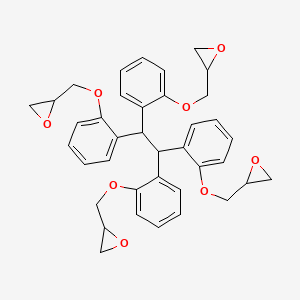
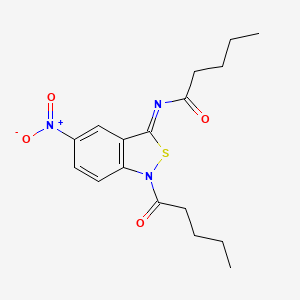

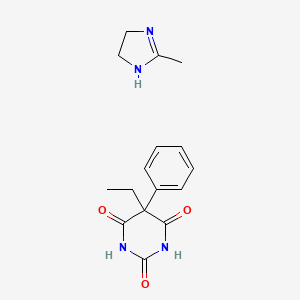

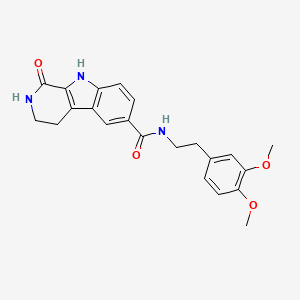
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
